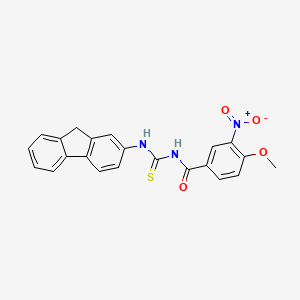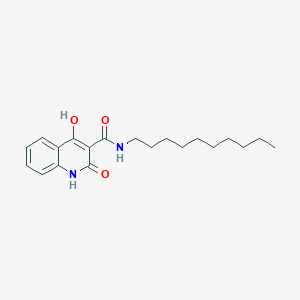
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Nalidixic acid: An early quinolone antibiotic with similar antimicrobial properties.
Ciprofloxacin: A widely used quinolone antibiotic with enhanced activity against a broad spectrum of bacteria.
Uniqueness
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is unique due to its specific decyl side chain, which may enhance its lipophilicity and cellular uptake. This structural feature can potentially improve its efficacy and bioavailability compared to other quinolones .
Propiedades
Fórmula molecular |
C20H28N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-4-5-6-7-8-11-14-21-19(24)17-18(23)15-12-9-10-13-16(15)22-20(17)25/h9-10,12-13H,2-8,11,14H2,1H3,(H,21,24)(H2,22,23,25) |
Clave InChI |
KGPMPKHFXMEGCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
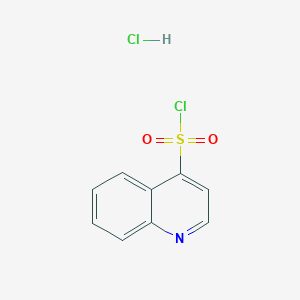
![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
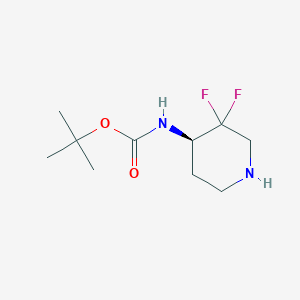
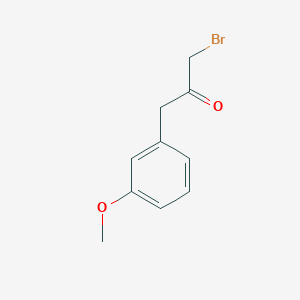
![Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate](/img/structure/B12451853.png)
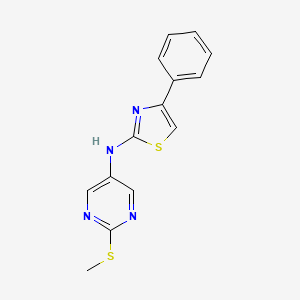

![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)
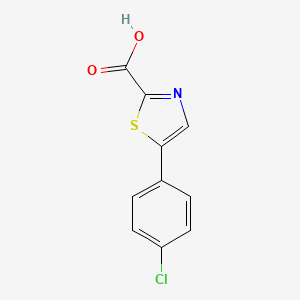
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)
